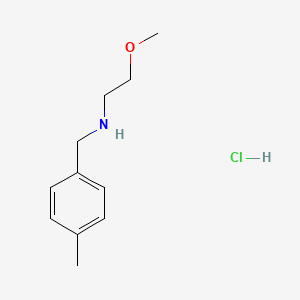

(2-Methoxyethyl)(4-methylbenzyl)amine hydrochloride

Description

(2-Methoxyethyl)(4-methylbenzyl)amine hydrochloride is a secondary amine hydrochloride salt with the molecular formula C₁₁H₁₇NO·HCl and a molecular weight of 216 g/mol . It features a 4-methylbenzyl group linked to a 2-methoxyethylamine moiety. The compound is achiral, exists as a solid, and has a calculated LogP of 2.04, indicating moderate lipophilicity . Its CAS registry number is 1049802-86-9, and it is commonly used in pharmaceutical research and organic synthesis. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it suitable for experimental applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methoxy-N-[(4-methylphenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-10-3-5-11(6-4-10)9-12-7-8-13-2;/h3-6,12H,7-9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSMZGSSXUKSCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCCOC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyethyl)(4-methylbenzyl)amine hydrochloride typically involves the reaction of 4-methylbenzylamine with 2-methoxyethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyethyl)(4-methylbenzyl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: It can be reduced to form primary or secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions include various substituted amines, aldehydes, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Chemistry:

(2-Methoxyethyl)(4-methylbenzyl)amine hydrochloride serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the creation of more complex molecules. This compound can be utilized in the synthesis of pharmaceuticals and other organic compounds, highlighting its importance in medicinal chemistry.

Reagent in Chemical Reactions:

The compound acts as a reagent in multiple chemical transformations, including nucleophilic substitutions and coupling reactions. Its reactivity can be exploited to develop new synthetic pathways for drug discovery and development.

Research indicates that this compound exhibits several biological activities:

1. Antiviral Properties:

Preliminary studies suggest that derivatives of this compound may possess antiviral effects. Similar compounds have been evaluated against viruses such as HIV and hepatitis C, indicating a promising avenue for further exploration in antiviral drug development.

2. Anticancer Activity:

The structural characteristics of this compound suggest potential anticancer properties. Research on related compounds has revealed that modifications can enhance cytotoxicity against various cancer cell lines, suggesting this compound could be effective in cancer therapy.

3. Antimicrobial Effects:

Initial studies indicate that the compound may exhibit antibacterial and antifungal properties. Related derivatives have shown efficacy against bacterial strains and fungi, warranting further investigation into its potential as an antimicrobial agent.

Case Studies

Case Study 1: Antiviral Screening

A study focusing on the synthesis of cyclopropanamine derivatives included this compound in its screening process. The compound demonstrated moderate activity against viral replication in vitro, suggesting its potential as a lead compound for antiviral drug development.

Case Study 2: Anticancer Evaluation

Research conducted on structurally similar compounds revealed that modifications in the amine structure led to increased cytotoxicity in human cancer cell lines. This suggests that this compound could be further investigated for its anticancer properties.

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)(4-methylbenzyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between (2-Methoxyethyl)(4-methylbenzyl)amine hydrochloride and analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Substituents | Notable Properties | References |

|---|---|---|---|---|---|---|

| This compound | C₁₁H₁₇NO·HCl | 216 | 2.04 | 2-Methoxyethyl, 4-methylbenzyl | Moderate lipophilicity; achiral solid | |

| N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride | C₁₄H₂₃ClN₂ | 254.8 | N/A | Piperidin-2-ylmethyl, 4-methylbenzyl | Increased steric bulk; potential CNS activity | |

| (4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride | C₁₃H₂₀ClNO | 247.8 | N/A | Tetrahydrofuran-methyl, 4-methylbenzyl | Enhanced H-bonding due to furan oxygen | |

| 2-(1-Cyclohexen-1-yl)ethylamine hydrochloride | C₁₆H₂₃N·HCl | 265.82 | N/A | Cyclohexenyl ethyl, 4-methylbenzyl | Rigid cyclohexene ring; higher molecular weight | |

| 25T-NBOMe (2b) Hydrochloride | C₁₉H₂₄ClNO₃S | 389.9 | N/A | 2,5-Dimethoxy-4-(methylthio)phenyl | Serotonergic receptor affinity |

Functional Group Impact on Properties

- Methoxyethyl vs. Piperidine/Furan/Cyclohexene Substituents :

The 2-methoxyethyl group in the target compound provides moderate hydrophilicity compared to the piperidine (basic nitrogen) or furan (oxygen-containing) moieties in analogs. For example, the tetrahydrofuran derivative () may exhibit improved solubility due to its oxygen atom, while the piperidine analog () could have enhanced basicity and CNS penetration . - Aromatic Modifications : The 25T-NBOMe derivative () includes a dimethoxy-4-(methylthio)phenyl group, which significantly increases LogP and receptor binding affinity, particularly at serotonin receptors .

Biological Activity

(2-Methoxyethyl)(4-methylbenzyl)amine hydrochloride, a compound with potential neuroactive properties, has garnered attention in pharmacological research due to its structural similarity to neurotransmitters. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

- Chemical Formula : C12H17ClN2O

- CAS Number : 1049802-86-9

- Molecular Weight : 232.73 g/mol

The compound features a methoxyethyl group and a 4-methylbenzyl moiety, which may influence its interaction with various biological targets.

Target Interaction

Research indicates that this compound may interact with trace amine-associated receptors (TAARs), which are implicated in modulating dopaminergic and serotonergic pathways. These interactions can potentially influence mood regulation, cognition, and other neurological functions.

Biochemical Pathways

The compound's activity may extend to several key biochemical pathways:

- Dopaminergic Signaling : Modulation of dopamine levels could affect mood and reward mechanisms.

- Serotonergic Signaling : Potential influence on serotonin pathways may suggest applications in mood disorders.

- Glutamatergic Pathways : Interaction with glutamate receptors may indicate neuroprotective effects or implications in neurodegenerative diseases.

Pharmacokinetics

Preliminary studies suggest that compounds similar to this compound can cross the blood-brain barrier, allowing them to exert central nervous system effects. The pharmacokinetic profile remains under investigation, focusing on absorption, distribution, metabolism, and excretion (ADME) characteristics.

Neurotransmitter Analog Activity

The compound has been studied for its potential as a neurotransmitter analog. Its structural attributes suggest it may mimic natural neurotransmitters, leading to significant biological effects.

Case Studies and Experimental Evidence

- In Vitro Studies : Laboratory experiments have demonstrated that this compound can inhibit specific receptor activities associated with neurotransmission. For instance, studies have shown varying degrees of inhibition against GABA transporters, indicating potential anxiolytic properties .

- Animal Models : In vivo studies using rodent models have assessed the compound's effects on behavior and neurological function. Initial findings suggest improvements in anxiety-like behaviors and cognitive performance in treated groups .

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Biological Activity | Potential Applications |

|---|---|---|---|

| Tryptamine | Modulates serotonin receptors | Mood enhancement | Antidepressants |

| Serotonin | Neurotransmitter | Mood regulation | Antidepressants |

| This compound | Interacts with TAARs | Neurotransmitter analog | Neurological disorders |

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with methoxy (-OCH₃) and benzyl proton signals as key markers (e.g., δ ~3.3 ppm for methoxy) .

- HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) determines purity (>98%) and retention time consistency .

- LCMS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ m/z calculated for C₁₁H₁₈ClNO) .

Q. Advanced :

- X-ray Crystallography : Resolves ambiguous stereochemistry or salt form discrepancies (e.g., hydrochloride vs. free base) .

- Elemental Analysis : Confirms C, H, N, Cl content within ±0.4% theoretical values .

How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Q. Advanced

- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign overlapping proton signals, especially in aromatic regions .

- Reference Standards : Compare with pharmacopeial impurities (e.g., EP/JP standards) to identify by-products like oxidized or hydrolyzed derivatives .

- Computational Aids : Density Functional Theory (DFT) predicts NMR chemical shifts or IR vibrational modes to validate experimental data .

What are the key considerations in designing stability studies for this compound under various pH and temperature conditions?

Q. Advanced

- Forced Degradation Studies :

- Acidic/Base Hydrolysis : Expose to 0.1M HCl/NaOH at 60°C for 24 hours; monitor via HPLC for decomposition products (e.g., benzyl alcohol derivatives) .

- Oxidative Stress : Treat with 3% H₂O₂ to assess methoxy group stability .

- Storage Recommendations :

- Stable at -20°C in airtight, light-protected containers; avoid humidity to prevent deliquescence .

What are the primary applications of this compound in pharmaceutical research?

Q. Basic

- Intermediate in Drug Synthesis : Used to prepare β-blockers or antipsychotics via functional group modifications (e.g., alkylation, amidation) .

- Receptor Studies : Structural analogs (e.g., methoxyamphetamines) are probes for serotonin/dopamine transporter interactions .

Q. Advanced :

- Impurity Profiling : Identified as a process-related impurity in metoprolol synthesis; quantified using validated HPLC methods .

How to optimize reaction conditions to minimize by-products during synthesis?

Q. Advanced

- Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .

- Solvent Screening : Test aprotic solvents (e.g., THF, acetonitrile) to reduce nucleophilic side reactions.

- By-Product Analysis : LCMS identifies dimers or over-alkylated products; column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound .

What computational methods support the prediction of this compound’s reactivity and interaction with biological targets?

Q. Advanced

- DFT Calculations : Predict reaction pathways (e.g., energy barriers for amination steps) and optimize transition states .

- Molecular Docking : Simulate binding affinities with receptors (e.g., GPCRs) using software like AutoDock; validate with in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.